molecular formula C26H23ClN6O4S B3001861 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893788-10-8

7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B3001861
CAS RN: 893788-10-8
M. Wt: 551.02
InChI Key: DAUSEZAGGVPUBU-UHFFFAOYSA-N
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Description

7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C26H23ClN6O4S and its molecular weight is 551.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is related to quinazoline derivatives, which have been synthesized and characterized for various applications. For example, Kumar et al. (2021) detailed the synthesis and antibacterial activity of Terazosin Hydrochloride, a derivative of quinazoline, showing its potential in treating hypertension-related diseases (Kumar, Kumar, & Mazumdar, 2021).

Antibacterial and Antifungal Activities

Several studies have focused on the antimicrobial properties of quinazoline derivatives. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, including quinazoline analogs, and tested their antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Potential

The anticancer activities of quinazoline derivatives have been explored in several studies. Solomon et al. (2019) examined 4-aminoquinoline derived sulfonyl analogs for their anticancer activities, showing that these compounds could be effective against various cancer cell lines (Solomon, Solomon, Pundir, Pundir, Lee, & Lee, 2019).

Quality Control in Pharmaceutical Development

Quality control methods for compounds such as 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline, particularly in its derivative forms, are critical in pharmaceutical development. Danylchenko et al. (2018) developed quality control methods for a triazoloquinazoline derivative, emphasizing its importance as an antimalarial agent (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Novel Synthesis Methods

Developing novel synthesis methods for quinazoline derivatives is an ongoing area of research. Acharyulu et al. (2010) explored the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, contributing to the expanding library of quinazoline derivatives (Acharyulu, Dubey, Reddy, & Suresh, 2010).

properties

IUPAC Name

[4-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O4S/c1-16-5-7-19(14-17(16)2)38(35,36)25-24-28-23(20-15-18(27)6-8-21(20)33(24)30-29-25)31-9-11-32(12-10-31)26(34)22-4-3-13-37-22/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSEZAGGVPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

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